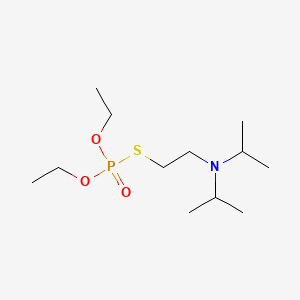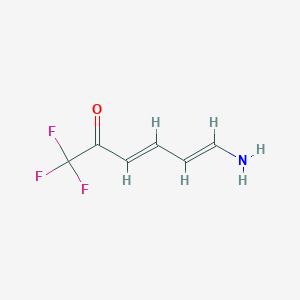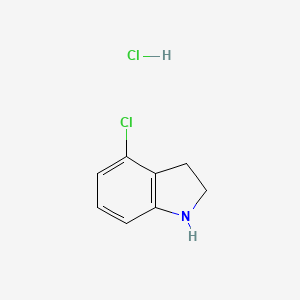
4-CHLORO-2,3-DIHYDRO-1H-INDOLE HYDROCHLORIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-CHLORO-2,3-DIHYDRO-1H-INDOLE HYDROCHLORIDE is a chemical compound with the molecular formula C8H8ClN·HCl. It is a derivative of indoline, where a chlorine atom is substituted at the fourth position of the indoline ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.
Aplicaciones Científicas De Investigación
4-CHLORO-2,3-DIHYDRO-1H-INDOLE HYDROCHLORIDE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
4-Chloroindoline hydrochloride is classified as having acute toxicity, being harmful if swallowed, causing skin irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and avoid release to the environment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-2,3-DIHYDRO-1H-INDOLE HYDROCHLORIDE typically involves the chlorination of indoline. One common method includes the reaction of indoline with a chlorinating agent such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete chlorination. The resulting 4-chloroindoline is then treated with hydrochloric acid to obtain this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or distillation to meet the required specifications for pharmaceutical or research applications.
Análisis De Reacciones Químicas
Types of Reactions
4-CHLORO-2,3-DIHYDRO-1H-INDOLE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-chloroindole-2,3-dione using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 4-chloroindoline using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-Chloroindole-2,3-dione.
Reduction: 4-Chloroindoline.
Substitution: Various substituted indoline derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 4-CHLORO-2,3-DIHYDRO-1H-INDOLE HYDROCHLORIDE involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways. The chlorine atom in the compound enhances its reactivity, allowing it to form stable complexes with target molecules. This interaction can lead to changes in the activity of enzymes or receptors, influencing cellular processes.
Comparación Con Compuestos Similares
4-CHLORO-2,3-DIHYDRO-1H-INDOLE HYDROCHLORIDE can be compared with other similar compounds such as:
4-Chloroindole: Similar structure but lacks the hydrochloride group, making it less soluble in water.
4-Bromoindoline: Contains a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
4-Fluoroindoline: Contains a fluorine atom, which can significantly alter its chemical properties and interactions.
Propiedades
IUPAC Name |
4-chloro-2,3-dihydro-1H-indole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN.ClH/c9-7-2-1-3-8-6(7)4-5-10-8;/h1-3,10H,4-5H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQFMNDFRVPRNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=CC=C2)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679956 |
Source


|
| Record name | 4-Chloro-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251023-48-9 |
Source


|
| Record name | 4-Chloro-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
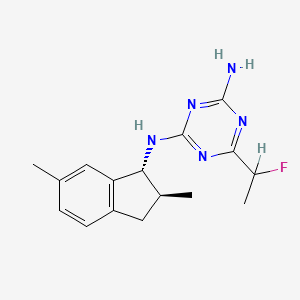
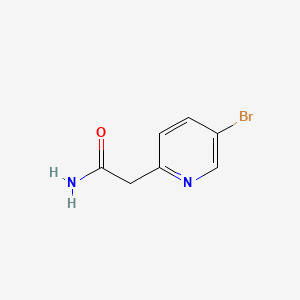
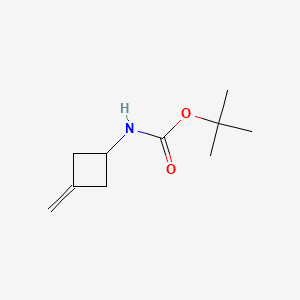
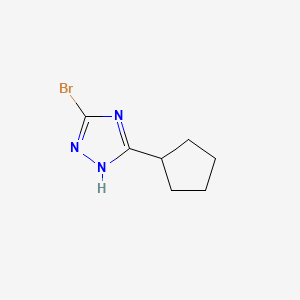
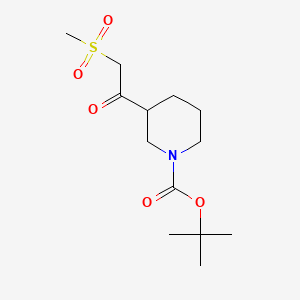

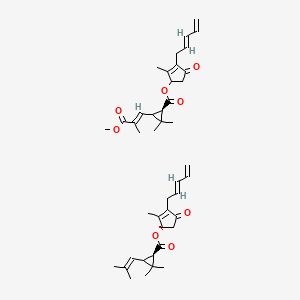
![3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B594834.png)
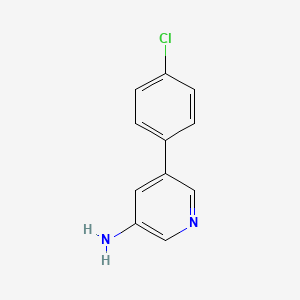
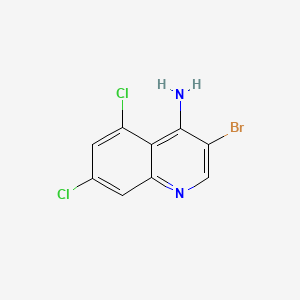
![methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B594839.png)
